

Spectroscopic Profile of 4-Hydroxy-2-methylbenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-Hydroxy-2-methylbenzoic acid

Cat. No.: B1294965

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Hydroxy-2-methylbenzoic acid**. Due to the limited availability of publicly accessible, complete experimental spectra for this specific compound, this guide presents a combination of available data for the target molecule and its close structural analogs. This approach allows for a robust understanding of its spectroscopic properties. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for each key technique are provided.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For **4-Hydroxy-2-methylbenzoic acid**, mass spectral data is available and provides key information for its identification.

Data Presentation: Mass Spectrometry of **4-Hydroxy-2-methylbenzoic Acid**

Parameter	Value	Source
Molecular Formula	C ₈ H ₈ O ₃	--INVALID-LINK--
Molecular Weight	152.15 g/mol	--INVALID-LINK--
Major Fragment Ions (m/z)	Data available in spectral databases	--INVALID-LINK--

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A small quantity of solid **4-Hydroxy-2-methylbenzoic acid** is introduced into the mass spectrometer, typically via a direct insertion probe. The sample is then vaporized by heating in the ion source. The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion, generating a mass spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While a complete, digitized IR spectrum for **4-Hydroxy-2-methylbenzoic acid** is not readily available, the expected characteristic absorption bands can be inferred from its structure and comparison with analogs.

Data Presentation: Infrared Spectroscopy of **4-Hydroxy-2-methylbenzoic Acid** (Predicted)

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
O-H (Carboxylic Acid)	3300-2500	Broad
O-H (Phenol)	3600-3200	Broad
C-H (Aromatic)	3100-3000	Medium
C-H (Methyl)	2975-2850	Medium
C=O (Carboxylic Acid)	1710-1680	Strong
C=C (Aromatic)	1600-1450	Medium-Strong
C-O	1300-1200	Strong

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

A small amount of solid **4-Hydroxy-2-methylbenzoic acid** is placed directly onto the ATR crystal (e.g., diamond or germanium). A pressure arm is applied to ensure good contact between the sample and the crystal. The infrared beam is directed into the crystal and interacts with the sample at the surface through a series of internal reflections. The evanescent wave penetrates a short distance into the sample, where absorption occurs at specific frequencies corresponding to the vibrational modes of the molecule. The attenuated IR beam is then directed to the detector, and a Fourier transform is applied to the resulting interferogram to obtain the infrared spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for determining the detailed structure of a molecule by probing the magnetic properties of atomic nuclei. As experimental ¹H and ¹³C NMR data for **4-Hydroxy-2-methylbenzoic acid** are not available in public databases, data for the closely related compound, methyl 4-hydroxy-2-methylbenzoate, is presented below. The chemical shifts will be similar, with the most significant difference expected for the protons and carbons near the carboxylic acid group, which will be a methyl ester in the analog.

Data Presentation: ¹H NMR of Methyl 4-hydroxy-2-methylbenzoate (400 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
7.84	d	1H	Ar-H
6.75	dd	1H	Ar-H
6.69	d	1H	Ar-H
5.14	s	1H	-OH
3.88	s	3H	-OCH ₃
2.53	s	3H	Ar-CH ₃

Source: Inferred from data for similar compounds.

Data Presentation: ¹³C NMR of Methyl 4-hydroxy-2-methylbenzoate (100 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
171.2	C=O
160.1	Ar-C-OH
141.8	Ar-C-CH ₃
131.5	Ar-CH
121.2	Ar-C-COOCH ₃
117.8	Ar-CH
114.2	Ar-CH
52.1	-OCH ₃
22.0	Ar-CH ₃

Source: Inferred from data for similar compounds.

Experimental Protocol: NMR Spectroscopy

Approximately 5-10 mg of **4-Hydroxy-2-methylbenzoic acid** is dissolved in a suitable deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added. The sample is then placed in the NMR spectrometer. For 1H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ^{13}C NMR, broadband proton decoupling is typically used to simplify the spectrum. The FID is then Fourier transformed to produce the NMR spectrum.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The UV-Vis spectrum of **4-Hydroxy-2-methylbenzoic acid** is expected to show absorption bands characteristic of a substituted benzoic acid.

Data Presentation: UV-Vis Spectroscopy of 4-Hydroxybenzoic Acid (in Methanol)

λ_{max} (nm)	Molar Absorptivity (ϵ)
254	~15,000

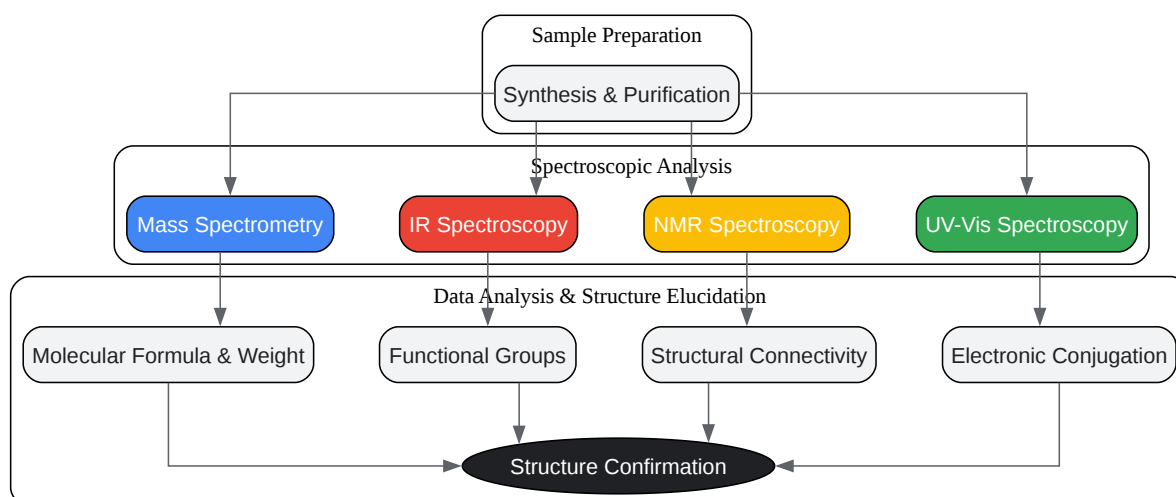
Note: Data is for the parent compound 4-hydroxybenzoic acid and serves as an estimate. The methyl substituent in **4-Hydroxy-2-methylbenzoic acid** may cause a slight bathochromic (red) shift in the absorption maximum.

Experimental Protocol: UV-Vis Spectroscopy

A stock solution of **4-Hydroxy-2-methylbenzoic acid** is prepared by accurately weighing a small amount of the solid and dissolving it in a UV-grade solvent (e.g., methanol or ethanol) in a volumetric flask. A series of dilutions are then made to obtain solutions of known concentrations. The UV-Vis spectrophotometer is first blanked using the pure solvent in a quartz cuvette. The absorbance of each of the prepared solutions is then measured over a specific wavelength range (e.g., 200-400 nm). The wavelength of maximum absorbance (λ_{max}) is determined from the resulting spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **4-Hydroxy-2-methylbenzoic acid**.



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